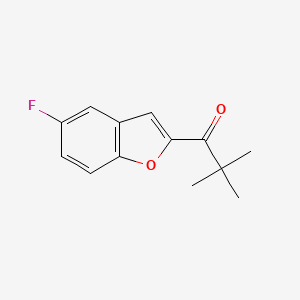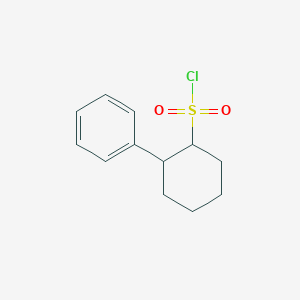![molecular formula C7H13NO B13633317 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable oxetane derivative with an amine can yield the desired spirocyclic amine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution can produce a range of functionalized spirocyclic amines .
Scientific Research Applications
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine exerts its effects involves interactions with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. For instance, the compound could inhibit or activate certain pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
1-{1-Methyl-1-azaspiro[3.3]heptan-6-yl}methanamine: This compound shares a similar spirocyclic structure but differs in the presence of a methyl group, which can influence its reactivity and applications.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Another related compound used in the development of antibiotics, highlighting the versatility of the spirocyclic framework.
Uniqueness: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine stands out due to its specific combination of the oxetane and methanamine groups. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5,8H2 |
InChI Key |
CSUHTUDHCJRDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


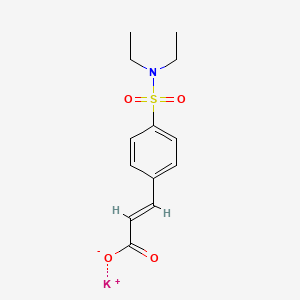


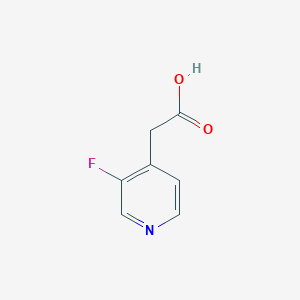
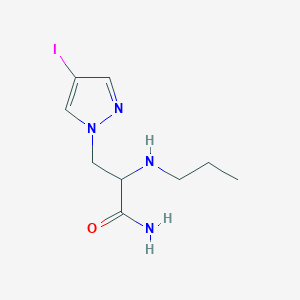
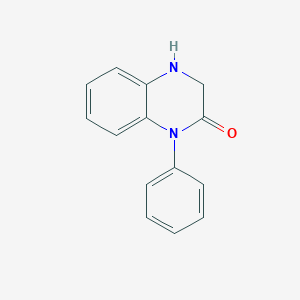
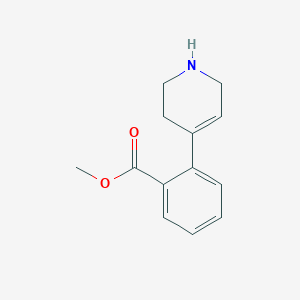
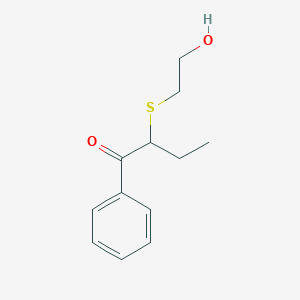
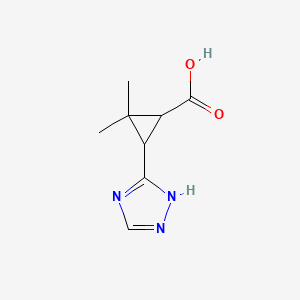
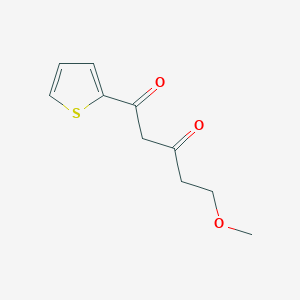
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)

